
2,2-Dimethyl-3-(propan-2-ylidene)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(1-methylethylidene)-, also known as Chrysanthemic acid, is an organic compound with the molecular formula C10H16O2. It is a cyclopropane derivative and is notable for its role as a precursor in the synthesis of pyrethroid insecticides. This compound is characterized by its cyclopropane ring, which is substituted with a carboxylic acid group and a 2,2-dimethyl-3-(1-methylethylidene) group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(1-methylethylidene)- can be synthesized through various methods. One common synthetic route involves the reaction of 2,2-dimethyl-3-(1-methylethylidene)cyclopropanecarboxylic acid with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(1-methylethylidene)- often involves large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The industrial production methods may include continuous flow reactors and advanced purification techniques to obtain high-quality Chrysanthemic acid .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(1-methylethylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(1-methylethylidene)- can yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(1-methylethylidene)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pyrethroid insecticides.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mecanismo De Acción
The mechanism of action of Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(1-methylethylidene)- involves its interaction with specific molecular targets and pathways. In the case of pyrethroid insecticides, the compound acts on the nervous system of insects, disrupting their normal function and leading to paralysis and death. The molecular targets include voltage-gated sodium channels, which are essential for nerve signal transmission .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-: Another cyclopropane derivative with similar structural features.
Chrysanthemic acid: A closely related compound with similar chemical properties and applications.
Uniqueness
Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(1-methylethylidene)- is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in the synthesis of pyrethroid insecticides and other applications .
Propiedades
Número CAS |
1126-29-0 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-propan-2-ylidenecyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-5(2)6-7(8(10)11)9(6,3)4/h7H,1-4H3,(H,10,11) |
Clave InChI |
WLRIGHMLOSYTOU-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1C(C1(C)C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


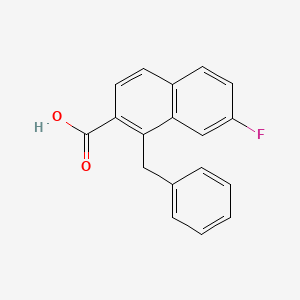
![2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid](/img/structure/B14009772.png)
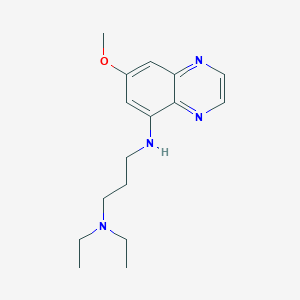
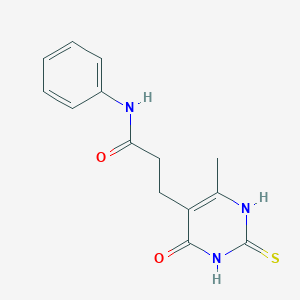
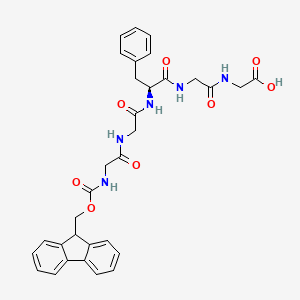

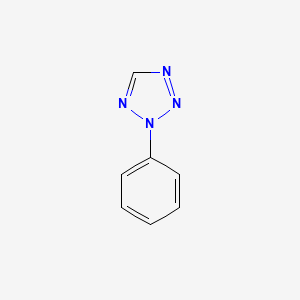
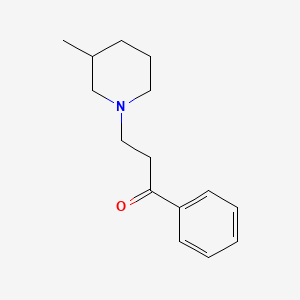
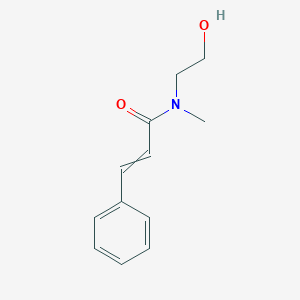
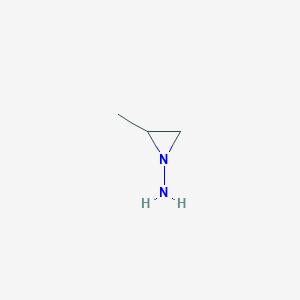
![1,3-Dimethyl-6-oxo-1h,6h,7h-pyrazolo[3,4-b]pyridine-4-carboxylic acid trihydrochloride](/img/structure/B14009831.png)
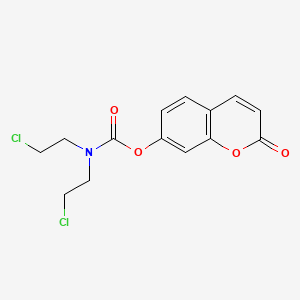
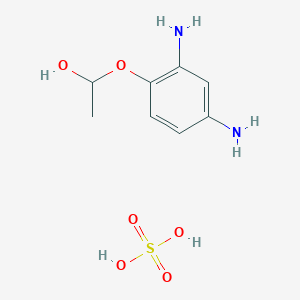
![N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride](/img/structure/B14009859.png)
